molecular formula C10H10BrClN2S B13548809 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride

Cat. No.: B13548809
M. Wt: 305.62 g/mol
InChI Key: OJDWZOAIMNMPDE-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a significant molecule in various scientific research fields due to its unique properties .

Preparation Methods

The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction where a bromophenyl halide reacts with the thiazole ring.

    Formation of Methanamine: The methanamine group is introduced through a reductive amination process.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride can be compared with other thiazole derivatives:

Biological Activity

1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H13BrN2S
  • Molecular Weight : 295.21 g/mol
  • SMILES Notation : CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(C)N

The compound features a thiazole ring substituted with a bromophenyl group, which is crucial for its biological activity.

Research indicates that thiazole derivatives often interact with various biological targets, including:

  • P-glycoprotein (P-gp) : Compounds similar to 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanamine hydrochloride have been shown to modulate P-gp ATPase activity. This modulation is significant in overcoming multidrug resistance in cancer cells by increasing the intracellular concentration of chemotherapeutic agents such as paclitaxel and doxorubicin .

Anticancer Properties

Thiazole derivatives have been studied for their anticancer properties. For instance:

  • In vitro studies demonstrated that similar compounds could reverse drug resistance in SW620/Ad300 cell lines at concentrations as low as 10 μM. They achieved this by stimulating P-gp ATPase activity, which plays a critical role in drug efflux mechanisms .

Case Studies and Research Findings

  • P-glycoprotein Modulation : A study synthesized a series of thiazole derivatives and evaluated their effects on P-gp ATPase activity. The results indicated that certain structural modifications enhanced the compounds' ability to stimulate ATPase activity significantly .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole compounds revealed that the presence of halogen atoms (like bromine) can enhance biological activity by improving binding affinity to target proteins involved in drug metabolism and transport .

Data Summary Table

Biological Activity Mechanism Reference
AnticancerModulates P-gp ATPase activity
AntimicrobialDisrupts bacterial cell wall synthesis
Drug Resistance ReversalIncreases intracellular drug concentration

Properties

Molecular Formula

C10H10BrClN2S

Molecular Weight

305.62 g/mol

IUPAC Name

[2-(4-bromophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H9BrN2S.ClH/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10;/h1-4,6H,5,12H2;1H

InChI Key

OJDWZOAIMNMPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)Br.Cl

Origin of Product

United States

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